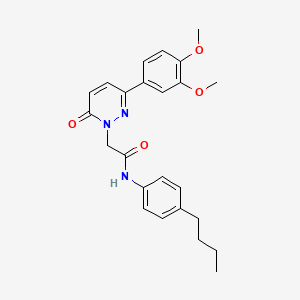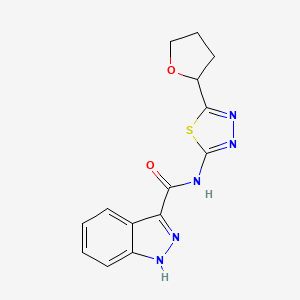![molecular formula C19H18N4O B10987622 N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10987622.png)
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling.
-
Preparation of Benzimidazole Intermediate
Starting Material: o-phenylenediamine
Reagent: Formic acid or trimethyl orthoformate
Conditions: Reflux in an appropriate solvent (e.g., ethanol) to form benzimidazole.
-
Preparation of Indole Intermediate
Starting Material: 2-nitrotoluene
Reagent: Palladium on carbon (Pd/C) and hydrogen gas for reduction
Conditions: Hydrogenation to form 2-aminotoluene, followed by cyclization with ethyl oxalyl chloride to form indole.
-
Coupling Reaction
Reagents: The benzimidazole and indole intermediates, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Typically carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: Typically carried out in acidic or basic aqueous solutions
-
Reduction
Reagents: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C)
Conditions: Hydrogenation reactions under atmospheric or elevated pressure
Products: Reduction of nitro groups to amines or reduction of double bonds within the heterocyclic rings.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for alkylation
Conditions: Typically carried out in organic solvents like dichloromethane or acetonitrile
Products: Halogenated or alkylated derivatives of the benzimidazole or indole rings.
Scientific Research Applications
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of both benzimidazole and indole rings .
-
Biology
-
Medicine
- Potential use in the development of new drugs targeting specific enzymes or receptors.
- Studied for its anti-inflammatory and antiviral activities .
-
Industry
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is likely multifaceted, involving interactions with various molecular targets:
-
Molecular Targets
- Enzymes: Inhibition of specific enzymes involved in microbial or cancer cell metabolism.
- Receptors: Binding to and modulating the activity of receptors involved in inflammatory or immune responses .
-
Pathways Involved
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of microbial growth by disrupting cell wall synthesis or DNA replication .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide can be compared with other compounds containing benzimidazole or indole moieties:
-
Similar Compounds
Benzimidazole Derivatives: Thiabendazole, Albendazole
Indole Derivatives: Indomethacin, Tryptophan
-
Uniqueness
- The combination of benzimidazole and indole in a single molecule provides a unique set of biological activities and chemical properties.
- This dual functionality can lead to enhanced bioactivity and potential synergistic effects in therapeutic applications .
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-22-12-15(14-6-2-4-8-17(14)22)19(24)20-10-11-23-13-21-16-7-3-5-9-18(16)23/h2-9,12-13H,10-11H2,1H3,(H,20,24) |
InChI Key |
PCFZVYRMOHBIAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B10987540.png)
![N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10987541.png)
![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide](/img/structure/B10987548.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10987560.png)
![6-chloro-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10987564.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10987574.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10987598.png)
![N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987599.png)

![Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10987601.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10987602.png)
![N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10987606.png)
![1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B10987608.png)
